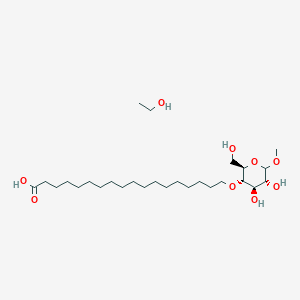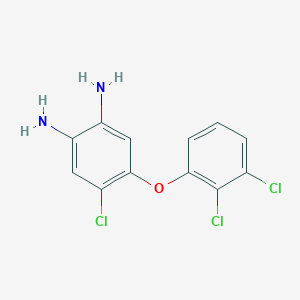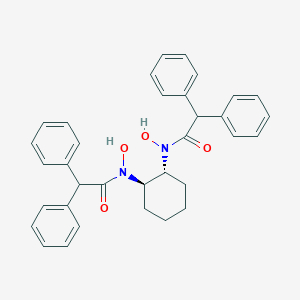
4-碘-3-甲基苯酚
描述
4-Iodo-3-methylphenol is a useful research compound. Its molecular formula is C7H7IO and its molecular weight is 234.03 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Iodo-3-methylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Iodo-3-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-3-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环境分析
一项研究确定了2-碘-4-甲基苯酚是矿泉水中药用异味的化合物。这种化合物具有极高的嗅觉阈值,表明其在水质评估中的重要性(Strube, Guth, & Buettner, 2009)。
分析化学
关于在水中确定甲基取代苯酚的研究涉及合成碘衍生物,表明这类化合物在分析方法学中的相关性(Gruzdev, Kuzivanov, Zenkevich, & Kondratenok, 2013)。
污染处理
一项关于在加压热水中使用过硫酸钾氧化4-氯-3-甲基苯酚的研究显示了高效的污染物去除,表明其在环境修复中的潜在应用(Kronholm, Metsälä, Hartonen, & Riekkola, 2001)。
水和废水分析
涉及在水和工业废水中确定酚类化合物,包括4-氯-3-甲基苯酚的研究突显了这类化合物在环境监测和安全中的作用(Castillo, Puig, & Barceló, 1997)。
电分析应用
在电分析研究中,通过在玻璃碳电极上伏安法确定4-氯-3-甲基苯酚,表明其在传感和检测技术中的潜在应用(Guijarro, Yáñez-Sedeño, Carrazón, & Polo Díez, 1991)。
化学合成与分析
使用4-碘苯酚作为前体合成4-(4-N-己氧基苯基)-2-甲基-3-丁炔-2-醇的研究表明了这类碘化合物在化学合成和光学性质分析中的作用(Praveenkumar, Subala, Anand, & Raman, 2021)。
生物降解研究
关于Ralstonia sp. SJ98对3-甲基-4-硝基苯酚的生物降解研究,其中4-碘-3-甲基苯酚是相关化合物,强调了其在微生物降解和环境生物修复研究中的相关性(Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000)。
安全和危害
4-Iodo-3-methylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . The compound has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
作用机制
Target of Action
4-Iodo-3-methylphenol, also known as a derivative of cresol , is an organic compound that plays a significant role in various organic synthesis reactions
Mode of Action
Phenolic compounds like cresols are known to interact with biological macromolecules, potentially altering their structure and function . The iodine atom in the compound could also participate in electrophilic aromatic substitution reactions, contributing to its reactivity.
Biochemical Pathways
Phenolic compounds can influence various biochemical pathways due to their potential antioxidant, anti-inflammatory, and antimicrobial properties .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 2.43 , which could influence its distribution in the body.
Result of Action
As a phenolic compound, it may exert antioxidant, anti-inflammatory, and antimicrobial effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-Iodo-3-methylphenol. It’s recommended to store the compound in a dark place, sealed, and at room temperature .
生化分析
Biochemical Properties
4-Iodo-3-methylphenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, 4-Iodo-3-methylphenol can act as a substrate for certain peroxidases, which catalyze the oxidation of phenolic compounds. Additionally, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . These interactions often involve the formation of transient enzyme-substrate complexes, leading to the modification of the phenolic structure and subsequent biochemical effects.
Cellular Effects
The effects of 4-Iodo-3-methylphenol on cellular processes are diverse and depend on the cell type and concentration of the compound. In mammalian cells, 4-Iodo-3-methylphenol has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis . It can induce the expression of genes associated with antioxidant responses, such as those encoding for superoxide dismutase and catalase. Furthermore, 4-Iodo-3-methylphenol can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of reactive oxygen species and cellular energy balance.
Molecular Mechanism
At the molecular level, 4-Iodo-3-methylphenol exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, 4-Iodo-3-methylphenol can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates. Additionally, it can act as an antioxidant by scavenging free radicals and reducing oxidative damage to cellular components. These molecular interactions often result in changes in gene expression, particularly those genes involved in stress responses and metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Iodo-3-methylphenol can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function Studies have shown that 4-Iodo-3-methylphenol is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures Over extended periods, the compound may induce adaptive responses in cells, such as upregulation of antioxidant defenses and alterations in metabolic pathways
Dosage Effects in Animal Models
The effects of 4-Iodo-3-methylphenol in animal models are dose-dependent and can vary significantly with different dosages . At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant capacity and protection against oxidative stress. At higher doses, 4-Iodo-3-methylphenol can become toxic, leading to adverse effects such as liver damage, disruption of metabolic processes, and induction of apoptosis. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to achieve desired outcomes while minimizing toxicity.
Metabolic Pathways
4-Iodo-3-methylphenol is involved in several metabolic pathways, primarily those related to phenolic compound metabolism . It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities. Additionally, 4-Iodo-3-methylphenol can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular energy balance.
Transport and Distribution
The transport and distribution of 4-Iodo-3-methylphenol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, 4-Iodo-3-methylphenol may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations often observed in organs involved in detoxification and metabolism, such as the liver and kidneys.
Subcellular Localization
4-Iodo-3-methylphenol exhibits specific subcellular localization patterns that can affect its activity and function . The compound is often found in the cytoplasm, where it can interact with various enzymes and signaling molecules. Additionally, 4-Iodo-3-methylphenol may localize to specific organelles, such as mitochondria, where it can influence mitochondrial function and oxidative stress responses. The subcellular localization of 4-Iodo-3-methylphenol is influenced by factors such as targeting signals and post-translational modifications, which direct the compound to specific compartments within the cell.
属性
IUPAC Name |
4-iodo-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKHMSCHNOEGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439641 | |
| Record name | 4-iodo-3-methyl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133921-27-4 | |
| Record name | 4-Iodo-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133921-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-iodo-3-methyl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-3-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B148235.png)
